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Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)ethylamine

Cat. No.: B047019 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Amosulalol is a potent antagonist of both α1 and β1-adrenergic receptors, utilized in the

management of hypertension.[1][2] Its synthesis involves a multi-step process culminating in

the formation of the final active pharmaceutical ingredient (API). These application notes

provide a comprehensive overview of a potential synthetic route to Amosulalol, detailing the

necessary protocols and expected outcomes. The synthesis is of significant interest to

medicinal chemists and process development scientists for the production of this and

structurally related compounds.

Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and properties of

Amosulalol and its hydrochloride salt.
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Parameter Value Reference

Amosulalol

Molecular Formula C18H24N2O5S [3][4]

Molecular Weight 380.46 g/mol [4]

Purity (HPLC) >98% [4]

Amosulalol Hydrochloride

Molecular Formula C18H25ClN2O5S [5]

Molecular Weight 416.923 g/mol [5]

Purity 95% [5]

Melting Point 158-160 °C [5]

Synthetic Pathway Overview
The synthesis of Amosulalol can be envisioned through a convergent approach, involving the

preparation of two key intermediates followed by their condensation and subsequent

deprotection. The following diagram illustrates the logical workflow for the synthesis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2169
https://molnova.com/en/ProductsThr/M27959.html
https://molnova.com/en/ProductsThr/M27959.html
https://molnova.com/en/ProductsThr/M27959.html
https://www.bocsci.com/amosulalol-hydrochloride-cas-93633-92-2-item-79811.html
https://www.bocsci.com/amosulalol-hydrochloride-cas-93633-92-2-item-79811.html
https://www.bocsci.com/amosulalol-hydrochloride-cas-93633-92-2-item-79811.html
https://www.bocsci.com/amosulalol-hydrochloride-cas-93633-92-2-item-79811.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Intermediate A Synthesis

Intermediate B Synthesis

Final Assembly

2-Methylbenzenesulfonamide

Friedel-Crafts Acylation

5-Acetyl-2-methylbenzenesulfonamide

Bromination

5-(2-Bromoacetyl)-2-methylbenzenesulfonamide

Condensation

2-(2-Methoxyphenoxy)ethanol

Activation (e.g., Tosylation)

Activated Intermediate

Azide Substitution

2-(2-Methoxyphenoxy)ethyl azide

Reduction

2-(2-Methoxyphenoxy)ethanamine

Ketone Intermediate

Reduction

Amosulalol

Click to download full resolution via product page

Caption: Synthetic workflow for Amosulalol.
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Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of

Amosulalol.

Protocol 1: Synthesis of 5-(2-Bromoacetyl)-2-
methylbenzenesulfonamide (Intermediate A)

Friedel-Crafts Acylation:

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at

0 °C, add 2-methylbenzenesulfonamide (1.0 eq).

Slowly add acetyl chloride (1.1 eq) to the mixture.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Pour the reaction mixture into ice-water and extract with dichloromethane.

Wash the organic layer with saturated sodium bicarbonate solution and brine.

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield

5-acetyl-2-methylbenzenesulfonamide.

Bromination:

Dissolve the 5-acetyl-2-methylbenzenesulfonamide (1.0 eq) in a suitable solvent such as

acetic acid or a mixture of dichloromethane and methanol.

Add bromine (1.05 eq) dropwise to the solution at room temperature.

Stir the reaction mixture for 2-4 hours until the reaction is complete (monitored by TLC).

Remove the solvent under reduced pressure.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to

obtain pure 5-(2-bromoacetyl)-2-methylbenzenesulfonamide.
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Protocol 2: Synthesis of 2-(2-
Methoxyphenoxy)ethanamine (Intermediate B)

Williamson Ether Synthesis:

To a solution of 2-methoxyphenol (1.0 eq) in a polar aprotic solvent like DMF or acetone,

add potassium carbonate (1.5 eq).

Add 2-bromoethanol (1.1 eq) and heat the mixture to 60-80 °C for 4-6 hours.

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate to give 2-(2-methoxyphenoxy)ethanol.

Conversion to Amine:

Method A (via Azide):

Dissolve 2-(2-methoxyphenoxy)ethanol (1.0 eq) in pyridine or dichloromethane and cool

to 0 °C.

Add tosyl chloride (1.1 eq) and stir for 4-6 hours. Work up to isolate the tosylate.

Dissolve the tosylate in DMF and add sodium azide (1.5 eq). Heat to 60-80 °C for 8-12

hours.

After aqueous workup, reduce the resulting azide with a suitable reducing agent like

lithium aluminum hydride in THF or by catalytic hydrogenation (H2/Pd-C) to yield 2-(2-

methoxyphenoxy)ethanamine.

Method B (Gabriel Synthesis):

React the tosylate from the previous step with potassium phthalimide in DMF.

Cleave the resulting phthalimide with hydrazine hydrate in ethanol to liberate the

primary amine, 2-(2-methoxyphenoxy)ethanamine.
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Protocol 3: Final Assembly and Reduction to Amosulalol
Condensation:

Dissolve 5-(2-bromoacetyl)-2-methylbenzenesulfonamide (Intermediate A, 1.0 eq) in a

suitable solvent such as acetonitrile or THF.

Add 2-(2-methoxyphenoxy)ethanamine (Intermediate B, 2.2 eq) and a non-nucleophilic

base like diisopropylethylamine (DIPEA, 1.5 eq).

Stir the reaction mixture at room temperature for 12-24 hours.

After the reaction is complete, remove the solvent and purify the crude product to isolate

the intermediate α-amino ketone.

Reduction:

Dissolve the α-amino ketone (1.0 eq) in methanol or ethanol and cool to 0 °C.

Add sodium borohydride (1.5 eq) portion-wise.

Stir the reaction for 1-2 hours at room temperature.

Quench the reaction with water and extract the product with ethyl acetate.

Dry the organic layer, concentrate, and purify the crude product by column

chromatography or recrystallization to obtain Amosulalol.

Mechanism of Action: Adrenergic Receptor
Blockade
Amosulalol exerts its antihypertensive effects through a dual mechanism of action, blocking

both α1 and β-adrenergic receptors.[1] This dual blockade leads to a reduction in peripheral

vascular resistance and a decrease in cardiac output, contributing to the lowering of blood

pressure.[1]
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Caption: Mechanism of action of Amosulalol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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